molecular formula C16H30O2 B12524375 4-Hydroxy-5,5-dimethyltetradec-7-en-6-one CAS No. 651726-60-2

4-Hydroxy-5,5-dimethyltetradec-7-en-6-one

Cat. No.: B12524375
CAS No.: 651726-60-2
M. Wt: 254.41 g/mol
InChI Key: XHEFFGALIYADIJ-UHFFFAOYSA-N
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Description

4-Hydroxy-5,5-dimethyltetradec-7-en-6-one is an organic compound with a unique structure that includes a hydroxyl group, a double bond, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,5-dimethyltetradec-7-en-6-one can be achieved through several methods. One common approach involves the oxidation of a precursor compound using selenium dioxide in acetic acid, followed by regioselective reduction of the formed carbonyl group to a hydroxyl group with triethyl silane in trifluoroacetic acid . This method yields the target compound in good yields and involves mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,5-dimethyltetradec-7-en-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-5,5-dimethyltetradec-7-en-6-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,5-dimethyltetradec-7-en-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups play a crucial role in its reactivity and interactions with biological molecules. detailed studies on its exact mechanism of action and molecular targets are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5,5-dimethyltetradec-7-en-6-one is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

651726-60-2

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

4-hydroxy-5,5-dimethyltetradec-7-en-6-one

InChI

InChI=1S/C16H30O2/c1-5-7-8-9-10-11-13-15(18)16(3,4)14(17)12-6-2/h11,13-14,17H,5-10,12H2,1-4H3

InChI Key

XHEFFGALIYADIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=O)C(C)(C)C(CCC)O

Origin of Product

United States

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